LX2343
Overview
Description
Scientific Research Applications
LX2343 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including autophagy and apoptosis.
Industry: Potential applications in the development of neuroprotective agents and therapeutic drugs.
Mechanism of Action
Target of Action
LX2343, also known as 2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide, BCP28952, LX-2343, or N-(Benzo[d][1,3]dioxol-5-yl)-2-(N-(5-chloro-2-methoxyphenyl)phenylsulfonamido)acetamide, primarily targets amyloid β (Aβ) and GSK-3β .
Amyloid β is a peptide that is believed to be the root cause of Alzheimer’s disease (AD), as its accumulation outside the neurons in the brain leads to harmful events . GSK-3β is a kinase involved in tau hyperphosphorylation, another key event in AD .
Mode of Action
This compound interacts with its targets in a few ways. It decreases Aβ accumulation and promotes Aβ clearance . This is achieved by suppressing JNK-mediated APP Thr668 phosphorylation, which inhibits APP cleavage, and by inhibiting BACE1 enzymatic activity .
Furthermore, this compound acts as a non-ATP competitive inhibitor of GSK-3β, which helps inhibit tau hyperphosphorylation .
Biochemical Pathways
This compound affects several biochemical pathways. It alleviates oxidative stress and inhibits the JNK/p38 and pro-apoptotic pathways . This leads to a reduction in neuronal apoptosis, a key event in AD .
Additionally, this compound negatively regulates the AKT/mTOR signaling pathway, promoting autophagy and increasing Aβ clearance .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in Aβ accumulation, an increase in Aβ clearance, a reduction in neuronal apoptosis, and an inhibition of tau hyperphosphorylation .
This compound also restores the integrity of mitochondrial function and morphology, increases ATP biosynthesis, and reduces ROS accumulation in neuronal cells .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For example, in the context of AD model mice, this compound administration significantly ameliorated cognitive deficits and markedly ameliorated the Aβ pathology in their brains .
Biochemical Analysis
Biochemical Properties
LX2343 acts as a non-ATP competitive PI3K inhibitor with an IC50 of 15.99±3.23 μM . It stimulates autophagy in its promotion of Aβ clearance . This compound dose-dependently decreased Aβ accumulation in HEK293-APPsw and CHO-APP cells, and promotes Aβ clearance in SH-SY5Y cells and primary astrocytes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It significantly attenuated STZ-induced apoptosis in SH-SY5Y cells and mouse primary cortical neurons by alleviating oxidative stress and inhibiting the JNK/p38 and pro-apoptotic pathways . This compound was able to restore the integrity of mitochondrial function and morphology, increase ATP biosynthesis, and reduce ROS accumulation in the neuronal cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a non-ATP competitive GSK-3β inhibitor with an IC50 of 1.84±0.07 μmol/L, and it potently inhibited tau hyperphosphorylation in the neuronal cells . This compound also suppresses JNK-mediated APP Thr668 phosphorylation, thus inhibiting APP cleavage .
Dosage Effects in Animal Models
In ICV-STZ rats, administration of this compound (7, 21 mg·kg-1·d-1, ip, for 5 weeks) efficiently improved their cognitive deficits
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LX2343 involves multiple steps, starting with the preparation of the benzodioxole and phenylsulfonyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The detailed synthetic route includes:
- Preparation of 1,3-benzodioxole intermediate.
- Synthesis of 5-chloro-2-methoxyphenylsulfonyl intermediate.
- Coupling of the intermediates using an appropriate coupling agent under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: LX2343 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the benzodioxole or phenylsulfonyl moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated products .
Comparison with Similar Compounds
LX2343 is unique in its dual action on amyloid β production and clearance. Similar compounds include:
Donepezil: Primarily an acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Memantine: An NMDA receptor antagonist that modulates glutamate activity.
Rivastigmine: Another acetylcholinesterase inhibitor with a different mechanism of action.
Compared to these compounds, this compound offers a multifaceted approach by targeting both amyloid β and tau pathology, making it a promising candidate for Alzheimer’s disease treatment .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O6S/c1-29-19-9-7-15(23)11-18(19)25(32(27,28)17-5-3-2-4-6-17)13-22(26)24-16-8-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYSGIYKAVUVOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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